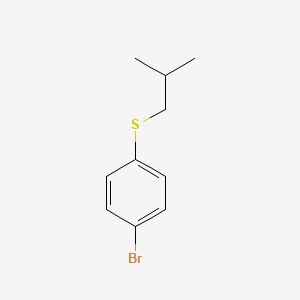

1-Bromo-4-(2-methylpropylsulfanyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-4-(2-methylpropylsulfanyl)benzene is an organic compound with the molecular formula C10H13BrS It is a derivative of benzene, where a bromine atom and a sulfanyl group substituted with a 2-methylpropyl chain are attached to the benzene ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-(2-methylpropylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 4-[(2-methylpropyl)sulfanyl]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

1-Bromo-4-(2-methylpropylsulfanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide can yield 4-[(2-methylpropyl)sulfanyl]anisole.

Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(2-methylpropylsulfanyl)benzene has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions.

Biology: Its derivatives may be used in the study of biological systems, particularly in the development of probes for detecting specific biomolecules.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(2-methylpropylsulfanyl)benzene in chemical reactions involves the activation of the bromine atom and the sulfanyl group. The bromine atom, being a good leaving group, facilitates substitution and coupling reactions. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which can further participate in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-(2-methylpropylsulfanyl)benzene can be compared with other similar compounds such as:

1-Bromo-4-[(methylsulfanyl)methyl]benzene: This compound has a methylsulfanyl group instead of a 2-methylpropylsulfanyl group, leading to different reactivity and applications.

1-Bromo-4-(pentafluorosulfanyl)benzene: The presence of a pentafluorosulfanyl group significantly alters the electronic properties and reactivity of the compound.

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene:

Each of these compounds has unique characteristics that make them suitable for specific applications in research and industry.

Biologische Aktivität

1-Bromo-4-(2-methylpropylsulfanyl)benzene, also known by its CAS number 76542-18-2, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a sulfanyl group attached to a benzene ring, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H13BrS

- Molecular Weight : 249.19 g/mol

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfanyl group also plays a role in mediating interactions with thiol-containing biomolecules.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential effects:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The halogen substituent (bromine) is often associated with increased antibacterial activity.

- Anticancer Potential : Some derivatives of brominated benzene compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

- Enzyme Inhibition : There is evidence to suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.

Antimicrobial Studies

A study examining the antimicrobial properties of various sulfanylbenzene derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, such as Staphylococcus aureus. The study highlighted the importance of the bromine substituent in enhancing antimicrobial efficacy.

Anticancer Activity

Research published in Journal of Medicinal Chemistry investigated a series of brominated aromatic compounds for their anticancer properties. The study found that certain analogs demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This suggests that structural modifications, such as those present in this compound, could lead to similar findings.

Enzyme Inhibition

In silico studies have indicated that this compound may act as an inhibitor of specific protein tyrosine phosphatases (PTPs), which are critical regulators in various signaling pathways. The binding affinity and inhibition kinetics are currently under investigation to confirm these findings.

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

1-bromo-4-(2-methylpropylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWUDDUCAJYPPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501202 |

Source

|

| Record name | 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76542-18-2 |

Source

|

| Record name | 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.